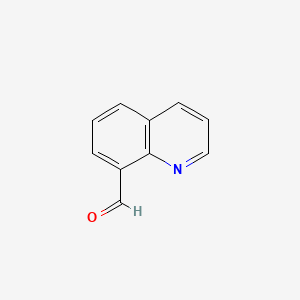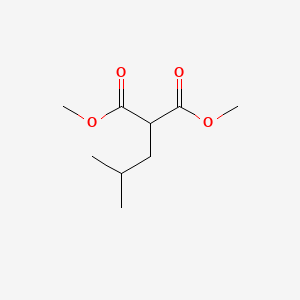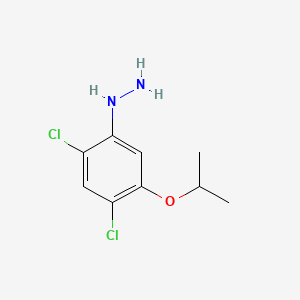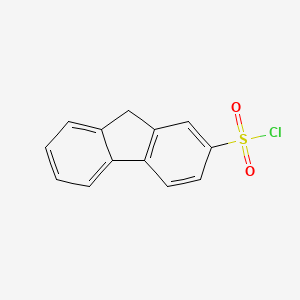
9H-フルオレン-2-スルホニルクロリド
説明
9H-fluorene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C13H9ClO2S and its molecular weight is 264.73 g/mol. The purity is usually 95%.
The exact mass of the compound 9H-fluorene-2-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12357. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-fluorene-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluorene-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
次亜塩素酸イオン認識のための蛍光プローブ
ESIPT機構に依存する蛍光プローブ(FHBP)は、他の競合試料に対して次亜塩素酸イオン(ClO−)を感度よく選択的に測定するために、オン応答で設計されています . ClO−の検出限界は、プローブによって8.2×10−7 Mと定量的に決定されました . このプローブは、フィルターペーパー、TLCシート、綿棒、および実際のサンプルでのClO−の検出に成功裏に使用できます .
プロテオミクス研究のための生化学物質
9H-フルオレン-2-スルホニルクロリドは、プロテオミクス研究のための生化学物質として使用されます . プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。 この化合物は、タンパク質同定と定量、翻訳後修飾分析、タンパク質間相互作用研究など、さまざまなプロテオミクス実験で使用できます .
Safety and Hazards
生化学分析
Biochemical Properties
9H-fluorene-2-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is commonly used as a reagent for the modification of amino acids and peptides. The sulfonyl chloride group in 9H-fluorene-2-sulfonyl chloride reacts with nucleophilic groups such as amines and thiols, forming stable sulfonamide and sulfonate ester bonds . This reactivity allows it to be used in the labeling and identification of proteins and peptides in proteomics research.
Cellular Effects
The effects of 9H-fluorene-2-sulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, it can alter cell signaling pathways by covalently modifying signaling proteins, leading to changes in gene expression and cellular metabolism . Additionally, 9H-fluorene-2-sulfonyl chloride has been shown to affect cell proliferation and apoptosis, making it a valuable tool in studying cellular responses to chemical modifications.
Molecular Mechanism
At the molecular level, 9H-fluorene-2-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic residues in proteins, such as lysine and cysteine, forming stable covalent bonds . This modification can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification. Additionally, the covalent modification of transcription factors by 9H-fluorene-2-sulfonyl chloride can result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-fluorene-2-sulfonyl chloride can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, 9H-fluorene-2-sulfonyl chloride may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of 9H-fluorene-2-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function . At high doses, 9H-fluorene-2-sulfonyl chloride can cause toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Careful dosage optimization is essential to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
9H-fluorene-2-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further react with cellular biomolecules, influencing metabolic flux and altering metabolite levels. The study of these metabolic pathways is crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 9H-fluorene-2-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins. The distribution of 9H-fluorene-2-sulfonyl chloride can affect its reactivity and the extent of its biochemical effects. Understanding the transport mechanisms is essential for optimizing the use of this compound in biochemical research.
Subcellular Localization
The subcellular localization of 9H-fluorene-2-sulfonyl chloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of 9H-fluorene-2-sulfonyl chloride can impact its activity and function, making it a valuable tool for studying compartment-specific biochemical processes.
特性
IUPAC Name |
9H-fluorene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCRPNTZVSMEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279336 | |
| Record name | 9H-fluorene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13354-17-1 | |
| Record name | 9H-Fluorene-2-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13354-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-2-sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013354171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorene-2-sulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-fluorene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluorene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)
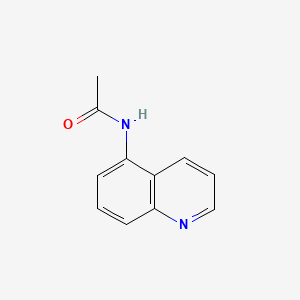

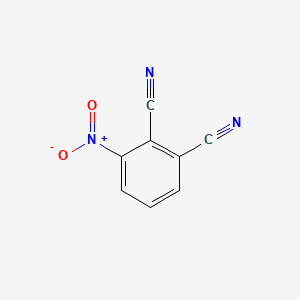


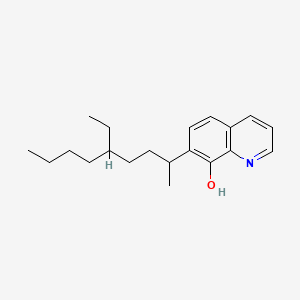
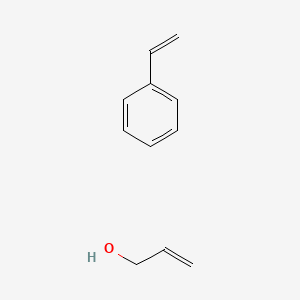
![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio]-](/img/structure/B1295767.png)

